1-Chloroadamantane
Overview
Description
1-Chloroadamantane is an organic compound with the molecular formula C10H15Cl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of a chlorine atom attached to the adamantane framework, specifically at the first carbon position. This structural modification imparts distinct chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Chloroadamantane is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have been studied for their potential applications in various fields, including pharmaceuticals .
Mode of Action
It’s known that this compound can participate in photoinduced electron-transfer substitution reactions . In these reactions, an unusual zwitterionic diradical intermediate complex is generated . This suggests that this compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
It’s known that the compound can undergo phase transitions under different temperatures and pressures . These phase transitions, which involve changes in the rotational dynamics of the molecules, could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 165-166 °c . These properties could potentially affect the compound’s bioavailability.
Result of Action
It’s known that the compound can form a plastic phase in which the molecules rotate in a restrained way, but with their centers of mass forming a crystalline ordered lattice . This suggests that this compound could potentially affect the structural properties of cellular components.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For example, the compound undergoes phase transitions under different temperatures and pressures . These transitions, which involve changes in the rotational dynamics of the molecules, could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Chloroadamantane plays a role in several biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound has been shown to form a zwitterionic diradical intermediate complex during photoinduced electron-transfer reactions. This complex can influence the activity of enzymes by either inhibiting or activating them, depending on the specific context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions can have significant implications for the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound has been shown to accumulate in lipid-rich regions of cells, where it can exert its effects on membrane-associated proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can influence the compound’s effects on cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroadamantane can be synthesized through the chlorination of adamantane. One common method involves the use of chlorine gas (Cl2) in the presence of ultraviolet light to initiate the reaction. The reaction typically takes place in a solvent such as carbon tetrachloride (CCl4) or carbon disulfide (CS2) at room temperature. The reaction time is usually around 3 hours .
Industrial Production Methods: In industrial settings, the chlorination process can be catalyzed using manganese salts such as manganese sulfate (MnSO4) or manganese chloride (MnCl2). The reaction is carried out at elevated temperatures (around 200°C) for a duration of 0.5 to 8 hours. The use of nitrile ligands like acetonitrile (CH3CN) can enhance the efficiency of the reaction, leading to higher yields of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide (NaOEt) and tert-butylamine.
Oxidation Reactions: The compound can be oxidized to form adamantanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can yield adamantane or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol at reflux temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: 1-Adamantylamine, 1-Adamantanol.
Oxidation: Adamantanone.
Reduction: Adamantane
Scientific Research Applications
1-Chloroadamantane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various adamantane derivatives, including perfluoroadamantane, which is used in the development of high-performance materials.
Biology: The compound is used in the study of molecular interactions and the development of bioactive molecules.
Medicine: this compound derivatives have been explored for their potential antiviral and anticancer properties.
Industry: It is employed in the production of thermally stable polymers and as a building block for the synthesis of advanced materials
Comparison with Similar Compounds
1-Bromoadamantane: Similar to 1-Chloroadamantane but with a bromine atom instead of chlorine. It exhibits similar reactivity but with slightly different reaction conditions due to the larger atomic size of bromine.
1-Adamantylamine: A derivative where the chlorine atom is replaced by an amino group. It is used in the synthesis of pharmaceuticals and other bioactive compounds.
1-Adamantanol: A hydroxyl derivative of adamantane, used in the production of polymers and as an intermediate in organic synthesis
Uniqueness of this compound: this compound is unique due to its specific reactivity patterns and the ability to serve as a versatile building block for the synthesis of a wide range of derivatives. Its stability and well-defined structure make it an ideal candidate for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
1-chloroadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXTQSXSHODFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061318 | |
Record name | Tricyclo[3.3.1.13,7]decane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-56-8 | |
Record name | 1-Chloroadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo[3.3.1.13,7]decane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tricyclo[3.3.1.13,7]decane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorotricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOZ9S5Z71H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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